molecular formula C13H15ClN2O2 B1399103 (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione CAS No. 886588-61-0

(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione

Cat. No. B1399103
M. Wt: 266.72 g/mol
InChI Key: BQSFMNHZZTVEQZ-SBSPUUFOSA-N
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Description

(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione, also known as RPID, is an organic compound that is used in various scientific research applications. RPID is a chiral molecule, meaning it has a non-superimposable mirror image, and is composed of two chiral centers. RPID is a versatile compound and has been used in a variety of research applications, including drug synthesis, molecular recognition, and chiral resolution.

Scientific Research Applications

Synthesis of Piperidines and Dihydropyrrol-2-ones

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Piperidines and dihydropyrrol-2-ones are synthesized using a dual-functional ionic liquid in a one-pot multi-component reaction . This process is simple and green, providing good yields, easy work-ups, and short reaction times .
  • Methods of Application : The reaction of aromatic aldehydes, anilines, and alkyl acetoacetates is carried out under reflux conditions in ethanol to afford substituted piperidines . Dihydropyrrol-2-one derivatives are synthesized by means of four-component reactions of various amines, dialkyl acetylenedicarboxylates, and formaldehyde in ethanol at room temperature .

Synthesis of Piperidines and Dihydropyrrol-2-ones

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Piperidines and dihydropyrrol-2-ones are synthesized using a dual-functional ionic liquid in a one-pot multi-component reaction . This process is simple and green, providing good yields, easy work-ups, and short reaction times .
  • Methods of Application : The reaction of aromatic aldehydes, anilines, and alkyl acetoacetates is carried out under reflux conditions in ethanol to afford substituted piperidines . Dihydropyrrol-2-one derivatives are synthesized by means of four-component reactions of various amines, dialkyl acetylenedicarboxylates, and formaldehyde in ethanol at room temperature .
  • Results or Outcomes : The approach has several advantages such as good yields, easy work-ups, short reaction times, and utilizes mild and clean reaction conditions .

Synthesis of Nitrogen-Containing Heterocycles

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Nitrogen-containing heterocycles such as azetidines, pyrrolidines, and piperidines are synthesized via a 1,2-metalate shift of an aminoboron “ate” complex .
  • Methods of Application : The reaction of alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .
  • Results or Outcomes : A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .

Enantioselective Synthesis of Chiral 2-Aryl Pyrrolidines and Piperidines

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The enantioselective synthesis of chiral 2-aryl pyrrolidines and piperidines is achieved via a highly enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines .
  • Methods of Application : The reaction is carried out under neutral conditions using a chiral bicyclo [3.3.0]octadiene ligands and an active rhodium hydroxide complex .
  • Results or Outcomes : The method provides the desired products in high yield and excellent enantioselectivity .

properties

IUPAC Name

2-[(3R)-piperidin-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAZMSVKCTYEPJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KH Chavan, NA Kedar, RI Jadhav - Chemistry & Biology Interface, 2020 - cbijournal.com
Linagliptin is xanthine-based second generation selective dipeptidyl peptidase-4 inhibitor used for the treatment for type-2 diabetes mellitus developed by Boehringer Ingelheim. Due to …
Number of citations: 4 cbijournal.com
Y Huang, X He, T Wu, F Zhang - Molecules, 2016 - mdpi.com
Linagliptin, a xanthine derivative, is a highly potent, selective, long-acting and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. During the process development of …
Number of citations: 10 www.mdpi.com
SNM Boddapati, HB Bollikolla, HS Saini… - Arabian Journal of …, 2023 - Elsevier
Creating effective, ecologically friendly, and commercially viable synthetic routes is crucial in the design and synthesis of organic substances. Quinazoline, a heterocyclic compound …
Number of citations: 0 www.sciencedirect.com

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